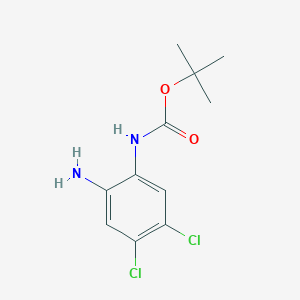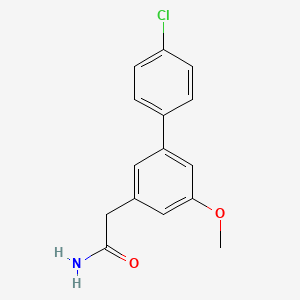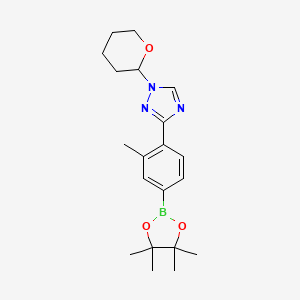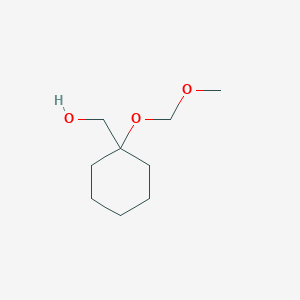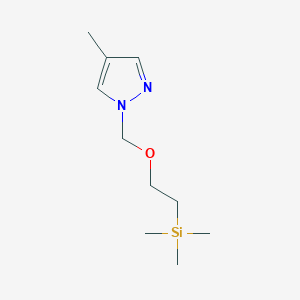
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at the 4-position and a trimethylsilyl-ethoxy-methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trimethylsilyl-ethoxy-methyl group: This step involves the reaction of the pyrazole derivative with a suitable silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 4-Methyl-1H-pyrazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Uniqueness
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the presence of both the trimethylsilyl-ethoxy-methyl group and the methyl group at the 4-position. This combination of functional groups imparts specific chemical and physical properties to the compound, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C10H20N2OSi |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
trimethyl-[2-[(4-methylpyrazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C10H20N2OSi/c1-10-7-11-12(8-10)9-13-5-6-14(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
OQNOUZVCCZJASV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



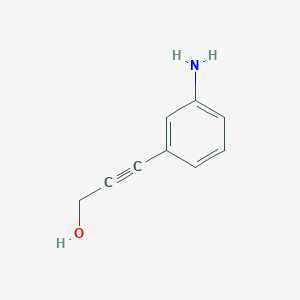


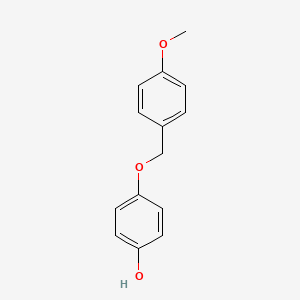
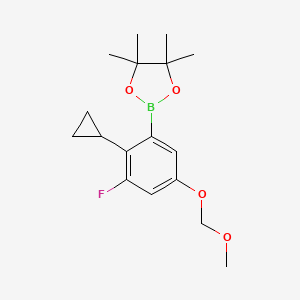
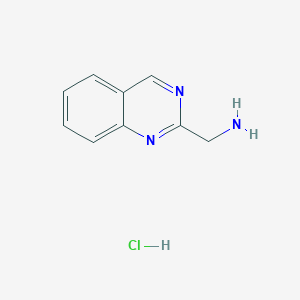
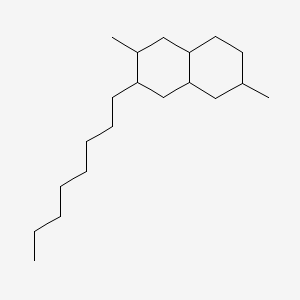
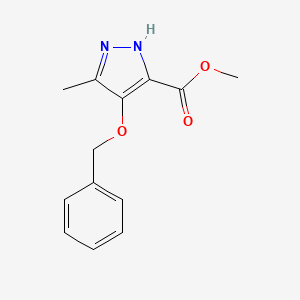
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
